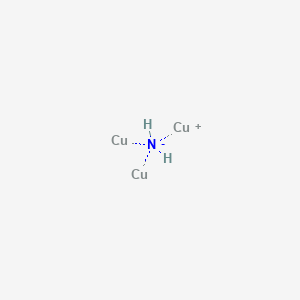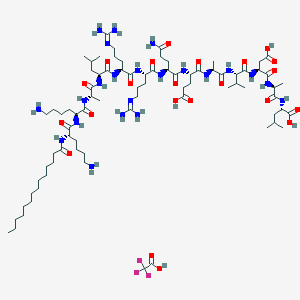
Nitruro de cobre (Cu3N)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Copper Nitride (Cu3N) is a covalently bonded metal nitride that has gained significant attention due to its potential in several scientific and technological applications . It is a non-toxic and stable raw material that can replace toxic materials based on tellurium elements as optical recording materials .
Synthesis Analysis
Copper Nitride (Cu3N) thin films were grown by reactive sputtering using a high-throughput combinatorial approach with orthogonal gradients of substrate temperature and target–substrate distance . This technique enables high-throughput modulation of the anion activity, and is broadly applicable to the combinatorial synthesis of other materials .Molecular Structure Analysis
The Cu3N films exhibited a polycrystalline structure, with the preferred orientation varying from 100 to 111 depending on the working pressure employed . Raman spectroscopy confirmed the presence of Cu-N bonds in characteristic peaks observed in the 618–627 cm −1 range .Chemical Reactions Analysis
The simple fluorinated precursor, copper (II) trifluoroacetate, Cu (CF3COO)2 can be effectively utilized in the synthesis of copper (I) nitride, Cu3N, powders and films by combinations of wet processing and gas–solid (ammonolysis) techniques .Aplicaciones Científicas De Investigación
Fotovoltaica
El nitruro de cobre (Cu3N) ha ganado una atención significativa recientemente debido a su potencial en la tecnología fotovoltaica . Las películas delgadas de Cu3N se han utilizado como absorbedores solares en la tecnología fotovoltaica . Las películas exhiben propiedades ópticas prometedoras, lo que indica su potencial como absorbedores solares .
Conversión de energía
Cu3N ha atraído una amplia atención para aplicaciones de conversión de energía solar . Tiene una banda prohibida adecuada de 1,6–1,9 eV, no toxicidad y la posibilidad de fabricar células solares homo-unión .
Optoelectrónica
Cu3N se está investigando continuamente por sus posibles usos en optoelectrónica . Sus propiedades lo convierten en un candidato prometedor para diversas aplicaciones optoelectrónicas.
Catálisis
Científicos e investigadores están explorando los posibles usos de Cu3N en el campo de la catálisis . Sus propiedades únicas podrían convertirlo en un catalizador valioso en diversas reacciones químicas.
Almacenamiento de energía
Cu3N también se está explorando por sus posibles aplicaciones en almacenamiento de energía . Sus propiedades únicas podrían convertirlo en un componente clave en los dispositivos de almacenamiento de energía de próxima generación.
Microelectrónica
Las películas de Cu3N se están convirtiendo en un nuevo punto de acceso en la investigación de materiales semiconductores microelectrónicos . Sus propiedades únicas y la capacidad de transición de un aislante a un semiconductor o incluso un conductor lo convierten en un material prometedor para la microelectrónica
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Copper Nitride (Cu3N) has great potential for next-generation photovoltaics . Scientists and researchers are continuously investigating its potential uses in various fields, such as catalysis, energy storage, and optoelectronics . The versatility of this compound opens up a world of possibilities for future technological advancements .
Propiedades
IUPAC Name |
azanide;copper;copper(1+) |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3Cu.H2N/h;;;1H2/q;;+1;-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOIHHHHNLGDDRE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[NH2-].[Cu].[Cu].[Cu+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cu3H2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1308-80-1 |
Source


|
| Record name | Copper nitride (Cu3N) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001308801 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Copper nitride (Cu3N) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tricopper nitride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.784 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tert-butyl 3-methyl-1H-pyrazolo[3,4-B]pyridine-1-carboxylate](/img/structure/B576268.png)
![5-[(2-Oxo-1,2-dihydro-3H-pyrrolo[2,3-b]pyridin-3-ylidene)methyl]quinoline-8-sulfonic acid](/img/structure/B576273.png)


![1-BOC-3-[(2-hydroxyethyl)methylamino]-azetidine](/img/structure/B576276.png)
![Thiazolo[5,4-G]quinazoline](/img/structure/B576279.png)


